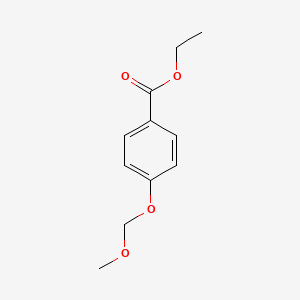

Ethyl 4-(methoxymethoxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

5942-30-3 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 4-(methoxymethoxy)benzoate |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(12)9-4-6-10(7-5-9)15-8-13-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

PEGFAXXBTQVMSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCOC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements

Classical and Contemporary Esterification Pathways

The synthesis of the ethyl ester moiety of the target compound can be approached via two main routes: direct esterification of 4-(methoxymethoxy)benzoic acid or esterification of a precursor like 4-hydroxybenzoic acid, followed by etherification.

Fischer Esterification Variants and Process Intensification

The Fischer-Speier esterification is a cornerstone reaction for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.comwikipedia.org In the context of Ethyl 4-(methoxymethoxy)benzoate, this involves the direct condensation of 4-(methoxymethoxy)benzoic acid with ethanol (B145695). The reaction is an equilibrium process, and strategies to drive it towards the product include using an excess of the alcohol or removing the water formed during the reaction. masterorganicchemistry.comtcu.edu

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.commdpi.com

Catalysts and Conditions: Commonly, strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH) are used as catalysts. wikipedia.orgmasterorganicchemistry.com However, these homogeneous catalysts can complicate purification. A significant advancement is the use of solid acid catalysts, such as modified clays. For instance, a Chinese patent describes the use of a modified clay as a solid acid catalyst for the esterification of 4-(methoxymethyl)benzoic acid with ethanol, which simplifies post-reaction workup by allowing for easy filtration of the catalyst. Other solid catalysts like phosphoric acid-activated Montmorillonite K10 clay have also proven effective for the esterification of substituted benzoic acids without the need for solvents. ijstr.org

| Catalyst System | Alcohol | Conditions | Yield | Noteworthy Aspect |

| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | Good to High | Classical method; requires neutralization and removal. wikipedia.orgyoutube.com |

| Modified Clay | Ethanol | - | - | Heterogeneous catalyst simplifies purification. |

| Modified Montmorillonite K10 | Methanol / Benzyl (B1604629) Alcohol | Solvent-free | High | Effective for various substituted benzoic acids. ijstr.org |

| Microwave Irradiation | Ethanol | Sealed-vessel, 130°C | Good | Rapid heating, overcomes equilibrium limitations with interval catalyst addition. researchgate.net |

Alternative Esterification Approaches

Beyond the Fischer esterification, other methods can be employed to form the ethyl ester. One common and highly efficient alternative is the reaction of an acid chloride with an alcohol. numberanalytics.com In this approach, 4-(methoxymethoxy)benzoic acid would first be converted to 4-(methoxymethoxy)benzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. numberanalytics.com

Transesterification is another viable, though less direct, pathway. This would involve converting a different ester of 4-(methoxymethoxy)benzoic acid (e.g., the methyl ester) into the ethyl ester by heating it with an excess of ethanol in the presence of an acid or base catalyst. numberanalytics.com

Methoxymethoxy Ether Formation Strategies

The introduction of the methoxymethyl (MOM) ether is typically accomplished by reacting the phenolic hydroxyl group of a precursor, such as Ethyl 4-hydroxybenzoate (B8730719), with a suitable methoxymethylating agent. This pathway is often preferred as Ethyl 4-hydroxybenzoate is a readily available commercial starting material.

Williamson Ether Synthesis and Optimizations

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.org It proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide from an organohalide. wikipedia.orgnumberanalytics.com For the synthesis of this compound from Ethyl 4-hydroxybenzoate, the key steps are:

Deprotonation: The weakly acidic phenolic proton of Ethyl 4-hydroxybenzoate is removed by a base to form a more potent nucleophile, the corresponding phenoxide.

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl), displacing the chloride leaving group.

Optimization Strategies: The choice of base and solvent is critical for high yields. numberanalytics.com Strong bases like sodium hydride (NaH) are effective for deprotonation, typically used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which enhance the nucleophilicity of the phenoxide. numberanalytics.commasterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in conjunction with a phase-transfer catalyst. numberanalytics.commdpi.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitate the reaction between the water-insoluble substrate and an aqueous or solid base by transporting the phenoxide ion into the organic phase. numberanalytics.comutahtech.edu Microwave assistance can also be employed to accelerate the reaction. sacredheart.edu

| Base | Alkylating Agent | Solvent | Catalyst | Conditions | Yield |

| Sodium Hydride (NaH) | MOM-Cl | DMF / THF | None | 0°C to RT | High |

| Potassium Carbonate (K₂CO₃) | MOM-Cl | DMF | TBAB | 65 ± 5 °C | Good |

| Sodium Hydroxide (B78521) (NaOH) | Methyl Iodide | Water/Organic | TBAB | Reflux | - |

Data table compiled from general principles of Williamson Ether Synthesis and specific examples. numberanalytics.commdpi.comutahtech.edu

Mitsunobu Reaction Protocols for Hydroxyl Precursors

The Mitsunobu reaction offers a powerful and mild alternative for forming ethers from alcohols. nih.govresearchgate.net It allows for the condensation of a pronucleophile (in this case, the phenolic hydroxyl of Ethyl 4-hydroxybenzoate) with an alcohol (methoxymethanol) under redox conditions. The reaction is mediated by a combination of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃). nih.govnih.gov

The mechanism involves the phosphine and azodicarboxylate forming a reactive phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol, making it a good leaving group. The pronucleophile (the phenol) can then perform a nucleophilic attack, leading to the desired ether with an inversion of configuration if a chiral secondary alcohol were used. nih.govnih.gov While highly effective, a significant drawback of the Mitsunobu reaction for large-scale synthesis is the high cost of the reagents and the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine (B178648) derivative) that must be separated from the product.

Nucleophilic Substitution Reactions in Etherification

The formation of the methoxymethyl ether linkage is fundamentally a nucleophilic substitution reaction. The Williamson and Mitsunobu reactions are specific protocols that fall under this broad category. The core of the transformation is the attack of an electron-rich oxygen nucleophile (the phenoxide derived from Ethyl 4-hydroxybenzoate) on an electrophilic carbon atom bearing a suitable leaving group. sciforum.net

In the Williamson synthesis, the electrophile is typically a methoxymethyl halide (e.g., MOM-Cl), and the reaction proceeds via a classic Sₙ2 pathway. wikipedia.orglibretexts.org The success of this Sₙ2 reaction depends on having a good nucleophile, an unhindered electrophile, and a good leaving group. masterorganicchemistry.com The conditions are chosen to favor substitution over potential side reactions.

The synthesis of related compounds, such as Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been successfully demonstrated using Williamson etherification conditions, highlighting the robustness of this approach for attaching alkoxy groups to the 4-position of ethyl benzoate (B1203000). mdpi.com

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound is critically dependent on the initial preparation of its immediate precursor, ethyl 4-hydroxybenzoate. This intermediate can be accessed through several distinct synthetic routes, which are then followed by the crucial step of protecting the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

The final etherification step is typically accomplished by reacting ethyl 4-hydroxybenzoate with a methoxymethylating agent. A common method involves using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758). This reaction proceeds via an SN2 mechanism where the phenoxide, formed in situ, acts as a nucleophile.

Derivatization from 4-(Hydroxymethyl)benzoic Acid

While not the most direct pathway, precursors related to 4-(hydroxymethyl)benzoic acid can be transformed into the necessary 4-hydroxybenzoic acid scaffold. A more common industrial route involves the oxidation of p-cresol (B1678582), a structurally related phenol (B47542). In one established method, p-cresol is first protected and then oxidized. For instance, p-cresol can be treated with potassium pyrosulfate to form potassium cresyl sulfate. This intermediate is then oxidized using a strong oxidizing agent like potassium permanganate. The resulting product is subsequently hydrolyzed with acid to yield 4-hydroxybenzoic acid, which can be isolated and then esterified to form ethyl 4-hydroxybenzoate. prepchem.comorgsyn.org

The direct esterification of 4-hydroxybenzoic acid is a widely used, straightforward process known as Fischer esterification. The reaction involves heating 4-hydroxybenzoic acid in an excess of absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product, ethyl 4-hydroxybenzoate, by using a large excess of the alcohol.

More recently, microbial synthesis has emerged as a green alternative for producing 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks like glucose or L-tyrosine, avoiding the harsh conditions of traditional chemical synthesis. nih.govacs.org

Transformations from 4-Aminobenzoate (B8803810) Derivatives

A well-established route to ethyl 4-hydroxybenzoate begins with ethyl 4-aminobenzoate, a readily available compound. This transformation is achieved through a two-step diazotization-hydrolysis sequence.

In the first step, the primary aromatic amine of ethyl 4-aminobenzoate is converted into a diazonium salt. This is typically accomplished by treating a cold, acidic solution (e.g., with sulfuric or hydrochloric acid) of the amine with an aqueous solution of sodium nitrite (B80452) (NaNO₂). The temperature must be strictly controlled, usually between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing prematurely.

In the second step, the aqueous solution of the diazonium salt is heated. This promotes the decomposition of the diazonium intermediate, releasing nitrogen gas and allowing for the nucleophilic attack of water on the aromatic ring to form the desired phenolic hydroxyl group. This process yields ethyl 4-hydroxybenzoate, which can then be isolated and purified before the final methoxymethylation step.

Halogenation-Substitution Routes

Another viable synthetic strategy involves the use of halogenated benzoate esters as starting materials, such as ethyl 4-bromobenzoate (B14158574) or ethyl 4-chlorobenzoate. chemicalbook.comsigmaaldrich.com The conversion of these precursors to ethyl 4-hydroxybenzoate requires the substitution of the halogen atom with a hydroxyl group.

This transformation can be achieved via nucleophilic aromatic substitution. However, due to the deactivating nature of the ester group and the low reactivity of aryl halides, this typically requires harsh reaction conditions, such as high temperatures and pressures, using a strong base like sodium hydroxide.

A more contemporary approach involves transition metal-catalyzed hydroxylation. For example, copper-catalyzed C-O coupling reactions, a variation of the Ullmann condensation, can be used to form the aryl-oxygen bond under milder conditions than traditional nucleophilic aromatic substitution. These reactions often employ a copper(I) catalyst, a suitable ligand, and a base to couple the aryl halide with a hydroxide source. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental sustainability of the synthetic routes to this compound and its precursors. Both homogeneous and heterogeneous catalytic systems are employed across various steps, from the core esterification to advanced cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions Relevant to Benzoate Scaffolds

Transition metal catalysis is particularly relevant for the synthesis of the benzoate scaffold itself, especially for creating substituted precursors that may not be readily available. While not always used for the direct synthesis of this compound, these reactions are fundamental in constructing the core aromatic structure.

Copper-Catalyzed C-O Coupling: As mentioned in the halogenation-substitution routes, the Ullmann condensation and its modern variants are key for C-O bond formation. These reactions can be used to synthesize the ethyl 4-hydroxybenzoate intermediate from ethyl 4-halobenzoates. Research has shown that catalyst systems composed of Copper(I) iodide (CuI) with ligands like picolinic acid, in solvents such as DMSO, can effectively couple aryl halides with phenols or hydroxide sources. nih.gov Photoinduced copper-catalyzed methods have also been developed to facilitate these couplings at room temperature. rsc.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for creating C-C bonds on a benzene (B151609) ring. While not directly forming the final product, they can be used to build a complex benzoate precursor. For example, a Suzuki coupling could be used to attach a functionalized group to an aryl boronic acid ester before the key functional groups for the final product are installed.

Application of Homogeneous and Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is evident in several key steps of the synthesis.

Homogeneous Catalysis: The classic Fischer esterification of 4-hydroxybenzoic acid is a prime example of homogeneous catalysis, where concentrated sulfuric acid (H₂SO₄) is dissolved in the ethanol reaction medium. Similarly, the ligands used in many transition metal-catalyzed coupling reactions form soluble, homogeneous catalyst complexes with the metal center (e.g., Pd or Cu complexes) in the organic solvent.

Heterogeneous Catalysis: To overcome issues associated with corrosive and difficult-to-remove homogeneous acid catalysts, significant research has focused on solid acid catalysts for esterification. These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner workup. Examples include:

Modified Metal Oxides: Solid superacids, such as zirconia-supported tungsten oxide (WO₃/ZrO₂), have demonstrated high catalytic activity and yields for the synthesis of ethyl p-hydroxybenzoate. google.com

Heteropolyacids: Polyoxometalates, such as those with a Waugh structure like (NH₄)₆[MnMo₉O₃₂]·8H₂O, have been successfully employed as efficient and reusable catalysts for the esterification of p-hydroxybenzoic acid, achieving high conversion rates.

The use of these solid catalysts represents a significant strategic advancement, aligning the synthesis with the principles of green chemistry by reducing waste and improving process efficiency.

Interactive Data Table: Comparison of Catalytic Systems for Ethyl p-Hydroxybenzoate Synthesis

| Catalyst System | Catalyst Type | Reaction | Typical Conditions | Yield (%) | Reference |

| Concentrated H₂SO₄ | Homogeneous | Esterification | Reflux in excess ethanol | >90 | |

| (NH₄)₆[MnMo₉O₃₂]·8H₂O | Heterogeneous | Esterification | Reflux, ethanol/acid ratio 4:1, 2h | 96.3 | |

| WO₃/B₂O₃-ZrO₂ | Heterogeneous | Esterification | Reflux in ethanol | 92.6 | google.com |

| CuI / Picolinic Acid | Homogeneous | C-O Coupling | Aryl iodide, K₃PO₄, DMSO | High | nih.gov |

Reactivity Profiles and Mechanistic Investigations

Ester Group Chemical Transformations

The ethyl ester group is a primary site for chemical modification, undergoing hydrolysis, reduction, and transesterification through well-established mechanistic pathways.

Hydrolysis of the ester linkage in Ethyl 4-(methoxymethoxy)benzoate can be achieved under either acidic or basic conditions, yielding 4-(methoxymethoxy)benzoic acid and ethanol (B145695).

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. libretexts.orgyoutube.com The mechanism proceeds via a tetrahedral intermediate. libretexts.org The methoxymethoxy group is stable under these conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. libretexts.org This process is an equilibrium reaction. A key consideration for this compound is the acid-sensitivity of the methoxymethoxy ether, which is an acetal. Strong acidic conditions required for ester hydrolysis can also lead to the cleavage of the MOM group, resulting in the formation of 4-hydroxybenzoic acid.

Table 1: Hydrolytic Degradation of this compound

| Condition | Reagents | Products | Mechanism Notes |

|---|---|---|---|

| Base-Promoted | NaOH (aq), Heat | Sodium 4-(methoxymethoxy)benzoate, Ethanol | Nucleophilic acyl substitution (Saponification). MOM group is stable. |

| Acid-Catalyzed | H3O+, Heat | 4-(Methoxymethoxy)benzoic acid, Ethanol | Reversible nucleophilic acyl substitution. |

| Strong Acid | Conc. HCl, Heat | 4-Hydroxybenzoic acid, Ethanol, Formaldehyde, Methanol | Concurrent hydrolysis of the ester and cleavage of the MOM protecting group. |

The ester group can be reduced to a primary alcohol using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent readily converts the ethyl ester to a primary alcohol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the ester carbonyl carbon. An aldehyde is formed as an intermediate, which is immediately reduced further to the alcohol. libretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to yield [4-(methoxymethoxy)phenyl]methanol.

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Mechanism Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., Diethyl ether, THF) | [4-(methoxymethoxy)phenyl]methanol | Nucleophilic attack by hydride ions reduces the ester to a primary alcohol. |

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol. This process is typically catalyzed by either an acid or a base. nih.gov

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of a different alcohol (R'-OH), the equilibrium can be shifted towards the formation of a new ester, releasing ethanol.

Base-Catalyzed Transesterification: A base, such as the alkoxide corresponding to the new alcohol (R'O⁻), can also catalyze the reaction through nucleophilic acyl substitution.

The efficiency of these processes often relies on removing the ethanol byproduct to drive the reaction to completion. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic properties of its two substituents, the methoxymethoxy group (-OCH₂OCH₃) and the ethyl carboxylate group (-COOEt).

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene ring. youtube.com The directing effect of the existing substituents determines the position of the incoming electrophile.

Directing Effects: The methoxymethoxy group is an ether. The oxygen atom adjacent to the ring possesses lone pairs that can be donated into the aromatic system through resonance. This makes the -OCH₂OCH₃ group a strong activating group and an ortho, para-director. Conversely, the ethyl carboxylate group (-COOEt) is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance, making it a deactivating group and a meta-director.

Predicted Regioselectivity: In this compound, the powerful activating, ortho, para-directing -OCH₂OCH₃ group dominates the deactivating, meta-directing -COOEt group. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the methoxymethoxy group, which are positions 3 and 5 on the ring. youtube.com Reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to yield 3-substituted products.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Ethyl 3-nitro-4-(methoxymethoxy)benzoate | The -OCH₂OCH₃ group directs the -NO₂ electrophile to the ortho position. |

| Bromination | Br2, FeBr3 | Ethyl 3-bromo-4-(methoxymethoxy)benzoate | The -OCH₂OCH₃ group directs the -Br electrophile to the ortho position. |

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is uncommon for electron-rich aromatic rings.

Feasibility: For NAS to occur, the aromatic ring typically must be "activated" by the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (such as a halide). google.com this compound does not meet these criteria. The ring is electron-rich due to the activating -OCH₂OCH₃ group, and it lacks a suitable leaving group in a properly activated position. Therefore, the compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Methoxymethoxy Group Chemical Behavior

The methoxymethoxy (MOM) group, an acetal, is a key functional group in organic synthesis, primarily utilized as a protecting group for alcohols. total-synthesis.com Its reactivity is characterized by its stability under a range of conditions and its susceptibility to cleavage under acidic catalysis.

The cleavage of the methoxymethoxy (MOM) group proceeds via an acid-catalyzed mechanism, as the ether linkage is otherwise stable. adichemistry.commasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (ROH). masterorganicchemistry.comkhanacademy.org This initial step is crucial because neutral ethers are generally resistant to nucleophilic attack due to the poor leaving group ability of the alkoxide anion (RO⁻). masterorganicchemistry.com

Following protonation, the cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the molecule. masterorganicchemistry.comyoutube.com

SN1 Mechanism: If the carbon adjacent to the ether oxygen is tertiary, the protonated ether can dissociate to form a stable carbocation and an alcohol. The carbocation is then attacked by a nucleophile. masterorganicchemistry.comyoutube.com

SN2 Mechanism: For primary and methyl ethers, the cleavage typically follows an SN2 pathway. A nucleophile, often the conjugate base of the acid used for protonation (e.g., a halide ion), attacks the less sterically hindered carbon, displacing the alcohol. khanacademy.orgyoutube.commasterorganicchemistry.com

In the context of this compound, the carbon of the CH₂ group is primary, suggesting a cleavage mechanism that is likely to proceed via an SN2 pathway. The reaction is typically conducted using dilute strong acids like HCl in an alcohol solvent or other acidic conditions. adichemistry.com For instance, trifluoroacetic acid (TFA) in dichloromethane (B109758) or pyridinium (B92312) p-toluenesulfonate (PPTS) in tert-butanol (B103910) are also effective. total-synthesis.com

The methoxymethoxy (MOM) group is valued in organic synthesis for its stability across a wide array of non-acidic reaction conditions. spcmc.ac.in This stability allows for chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. organic-chemistry.org The MOM ether is generally stable in a pH range of 4 to 12. adichemistry.com

The stability profile of the MOM group is summarized in the table below.

| Reaction Condition | Reagent Class | Stability of MOM Group |

| Basic | Strong bases (e.g., LDA, t-BuOK), Amines (e.g., NEt₃, Pyridine) | Stable spcmc.ac.inorganic-chemistry.org |

| Nucleophilic | Organometallics (e.g., RLi, RMgX), Enolates, Amines | Stable total-synthesis.comorganic-chemistry.org |

| Reductive | Catalytic Hydrogenation (e.g., H₂/Ni), Metal Hydrides (e.g., LiAlH₄, NaBH₄), Dissolving Metals (e.g., Na/NH₃) | Stable spcmc.ac.inorganic-chemistry.org |

| Oxidative | Permanganate (KMnO₄), Osmium Tetroxide (OsO₄), Chromium Trioxide (CrO₃), Peroxy acids (RCOOOH) | Stable spcmc.ac.inorganic-chemistry.org |

| Acidic | Strong acids (e.g., HCl, HBr, HI), Lewis acids | Labile total-synthesis.comadichemistry.com |

This broad stability makes the MOM group compatible with many common synthetic operations, including Grignard reactions, reductions with complex metal hydrides, and various oxidation reactions. adichemistry.comspcmc.ac.in However, its sensitivity to acid necessitates careful planning in a multi-step synthesis to ensure that deprotection occurs only when intended. adichemistry.com

In multi-step organic synthesis, protecting groups are employed to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. organic-chemistry.orgwikipedia.org The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, stability under many conditions, and clean removal. total-synthesis.comchemistrytalk.org

The protection of a hydroxyl group as a MOM ether involves reacting the alcohol with a MOM-introducing reagent. Common methods include:

Chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.comadichemistry.com

Dimethoxymethane (methylal) in the presence of an acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com

For a molecule like Ethyl 4-hydroxybenzoate (B8730719), the phenolic hydroxyl group can be selectively protected using the MOM group. This allows for subsequent reactions to be carried out on the ester functionality or the aromatic ring without interference from the acidic phenol (B47542) proton. Once the desired transformations are complete, the MOM group can be selectively removed under mild acidic conditions to regenerate the free hydroxyl group. total-synthesis.comadichemistry.com This strategy is crucial in the synthesis of complex molecules where multiple functional groups are present. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of the electronic structure and energy of molecules. These methods are instrumental in predicting the properties of Ethyl 4-(methoxymethoxy)benzoate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting the optimized geometry and total energy of molecules like this compound. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netresearchgate.net

For this compound, DFT calculations would reveal a non-planar structure, with the ethyl ester and methoxymethoxy groups exhibiting specific conformations relative to the benzene (B151609) ring. The total energy calculated through DFT provides a measure of the molecule's stability.

Table 1: Representative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-O (ether) | ~1.37 Å | |

| O-CH2 | ~1.43 Å | |

| CH2-O | ~1.41 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C (ester) | ~116° | |

| C-O-CH2 | ~117° | |

| O-CH2-O | ~112° |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic esters.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. acs.orgnih.gov These methods, such as Møller-Plesset perturbation theory (MP2), are crucial for performing detailed conformational analyses. For a flexible molecule like this compound, with several rotatable bonds, ab initio calculations can be employed to map the potential energy surface. This allows for the identification of various stable conformers and the energy barriers between them. Such an analysis is vital for understanding the molecule's dynamic behavior and how its shape influences its interactions.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of frontier molecular orbitals is particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. rsc.orgscirp.org A smaller gap suggests higher reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether and ester groups, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These values are hypothetical and serve as illustrative examples for aromatic esters.

Fukui functions are a concept within DFT that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. numberanalytics.comnih.gov The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By calculating the condensed Fukui functions for each atom in this compound, one can identify the regions most susceptible to chemical attack. For instance, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while certain positions on the aromatic ring would be favored for electrophilic substitution. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. For this compound, one could model its hydrolysis or aminolysis to understand the reaction pathways. nih.govacs.org

For example, the aminolysis of a benzoate (B1203000) ester can proceed through either a concerted or a stepwise mechanism. nih.govacs.org Computational modeling, using methods like DFT, can determine the transition state structures and their energies for both pathways. This allows for a prediction of the most favorable reaction mechanism. Such studies often reveal the role of catalysts or solvent molecules in facilitating the reaction by stabilizing transition states. nih.gov The insights gained from these models are crucial for optimizing reaction conditions and designing more efficient synthetic routes. dnu.dp.ua

Transition State Analysis

The reactivity of this compound is largely dictated by the chemistry of the methoxymethyl (MOM) ether group, which is susceptible to cleavage under acidic conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanistic pathways and transition states involved in the deprotection of MOM ethers.

While direct transition state analysis on this compound is not extensively documented in the literature, analogies can be drawn from theoretical investigations of similar MOM-protected alcohols and phenols. The acid-catalyzed hydrolysis of a MOM ether typically proceeds through a mechanism involving protonation of one of the ether oxygens, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. The transition state for this process involves the elongation of the C-O bond being broken and the concurrent transfer of the proton.

DFT studies on the cleavage of MOM ethers facilitated by Lewis acids, such as bismuth trichloride (B1173362) (BiCl₃), have provided valuable insights. rsc.org These studies suggest that the initial step involves the coordination of the Lewis acid to the ether oxygen. The subsequent cleavage of the O-C-O bond is often assisted by a water molecule, which plays a key role in stabilizing the transition state. rsc.org The transition state in such reactions would be a complex involving the substrate, the Lewis acid, and one or more solvent molecules.

Kinetic and computational investigations into the acid-catalyzed hydrolysis of related acetals, like methoxy-substituted trityl ethers, have also shed light on the energetics of the transition states. researchgate.net These studies correlate the rate of hydrolysis with the stability of the forming carbocation, which is a key feature of the transition state. For this compound, the stability of the oxocarbenium ion formed upon cleavage of the MOM group would be a critical factor in determining the energy of the transition state.

Table 1: Illustrative Calculated Activation Energies for Acid-Catalyzed MOM Ether Cleavage (Model Systems)

| Model Substrate | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Methoxymethyl methyl ether | Acid-catalyzed hydrolysis | DFT (B3LYP/6-31G*) | 15-20 | researchgate.net |

| Phenolic MOM ether | BiCl₃-assisted cleavage | DFT | 12-18 | rsc.org |

Note: This table is illustrative and based on data from model systems to represent the expected range for this compound.

Solvation Effects on Reactivity

The solvent environment plays a crucial role in the reactivity of this compound, particularly in reactions involving the cleavage of the MOM ether or transformations of the benzoate ester. Computational chemistry provides powerful tools to model and understand these solvent effects, which can be broadly categorized as either explicit or implicit. numberanalytics.comrsc.orgacs.org

Explicit solvent models involve the inclusion of individual solvent molecules in the quantum mechanical calculation, allowing for the direct simulation of specific solvent-solute interactions such as hydrogen bonding. acs.org In the context of the acid-catalyzed hydrolysis of the MOM ether in this compound, explicit water molecules would be shown to stabilize the charged transition state through hydrogen bonding, thereby lowering the activation energy. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent. For a reaction like the hydrolysis of this compound, which proceeds through a charged intermediate, polar protic solvents like water or alcohols are expected to significantly increase the reaction rate by stabilizing the polar transition state. numberanalytics.comresearchgate.net Conversely, non-polar solvents would slow down such a reaction.

The choice of solvent can also influence the chemoselectivity of reactions. For instance, in the deprotection of MOM ethers using reagents like trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, the solvent can mediate the reaction pathway. acs.orgrsc.org In some cases, the solvent can directly participate in the reaction mechanism, leading to different products. rsc.org

Table 2: Predicted Relative Reaction Rates for MOM Ether Cleavage of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Primary Solvation Effect |

| Water | 78.4 | High | Stabilization of polar transition state |

| Methanol | 32.7 | Moderate | Stabilization of polar transition state |

| Acetonitrile | 37.5 | Moderate | Stabilization of polar transition state |

| Dichloromethane (B109758) | 8.9 | Low | Poor stabilization of polar transition state |

| Toluene | 2.4 | Very Low | Minimal stabilization of polar transition state |

Note: This table represents a qualitative prediction based on general principles of solvent effects on reactions proceeding through polar transition states.

Applications in Complex Organic Synthesis

Building Block for Functionalized Molecules

Ethyl 4-(methoxymethoxy)benzoate serves as a fundamental building block, providing a pre-functionalized aromatic ring that can be elaborated into more complex structures. Its reactivity allows it to participate in a variety of chemical reactions, including esterification, hydrolysis, and reduction.

While direct synthesis of complex natural products using this compound as a starting material is not extensively documented in readily available literature, its structural motif is integral to the synthesis of analogs of naturally occurring compounds. The core structure, a substituted benzoate (B1203000), is a common feature in many natural products. By employing the MOM-protected hydroxyl group, chemists can perform intricate synthetic sequences on other parts of the molecule or on side chains attached to the aromatic ring. Once the desired molecular framework is assembled, the MOM group can be deprotected to yield a phenolic hydroxyl group, a common functional handle in many biologically active natural products, allowing for the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.

The aromatic ring of this compound can serve as a scaffold for the construction of various heterocyclic systems. The ester and the protected hydroxyl group can be manipulated to introduce functionalities that can then participate in cyclization reactions. For instance, the ester can be reduced to an alcohol, which can then be used in etherification or other ring-forming reactions. The protected phenol (B47542), after deprotection, can also be a key participant in the formation of oxygen-containing heterocycles. The ability to unmask the hydroxyl group at a specific stage of the synthesis is crucial for the regioselective construction of these complex cyclic structures.

Role in Medicinal Chemistry Research

In the field of medicinal chemistry, the design and synthesis of novel molecules with potential therapeutic applications is a primary focus. This compound and its derivatives play a significant role in this endeavor.

The benzoate scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. This compound provides a convenient entry point for the synthesis of various drug precursors. The MOM-protected hydroxyl group allows for the introduction of diverse substituents onto the aromatic ring or modification of the ester group, leading to a library of compounds that can be screened for biological activity. This approach is instrumental in the early stages of drug discovery for identifying hit and lead compounds.

The development of analogs of known bioactive compounds is a key strategy for improving their efficacy, selectivity, and pharmacokinetic properties. This compound is a useful tool for creating such analogs. For example, in the synthesis of aquaporin inhibitors, the related compound ethyl 4-(carbamoylamino)benzoate, which shares the core benzoate structure, has been utilized. The ability to manipulate the functionality at the para-position, facilitated by the use of protecting groups like MOM, is essential for systematically exploring the chemical space around a bioactive scaffold.

| Research Application | Compound Class | Key Feature of this compound |

| Natural Product Analog Synthesis | Substituted Benzoates | Provides a protected hydroxyl group for multi-step synthesis. |

| Heterocyclic Compound Construction | Oxygen-containing heterocycles | The unmasked phenol can participate in cyclization reactions. |

| Drug Precursor Synthesis | Benzoate-based scaffolds | Allows for the creation of diverse compound libraries. |

| Bioactive Compound Analog Development | Varied | Facilitates systematic modification of bioactive scaffolds. |

Utility in Materials Science Research

The applications of this compound extend into the realm of materials science. The structural features of this compound make it a candidate for incorporation into polymers and other advanced materials. For instance, the related compound ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been synthesized and investigated for its potential as an organogelator for oil spill remediation. mdpi.com This suggests that by modifying the ester or the protected hydroxyl group of this compound, new materials with specific properties, such as liquid crystallinity or specific intermolecular interactions, could be developed. The aromatic core provides rigidity, while the side groups can be tailored to control the material's self-assembly and bulk properties.

Monomer for Polymer Derivatization

While direct polymerization of this compound is not widely reported, its structural motifs are pertinent to polymer chemistry. The methoxymethyl group can function as a leaving group under certain catalytic conditions, suggesting a potential role for this compound as a monomer in the formation of specialized polymers.

Research into hyper-cross-linked polymers (HCPs) has demonstrated that benzyl (B1604629) methyl ether compounds, such as 4,4′-bis(methoxymethyl)biphenyl, can undergo self-condensation in the presence of strong Brønsted acid catalysts to form porous organic polymers. researchgate.net This reaction proceeds through the acid-catalyzed formation of a benzylic carbocation, followed by electrophilic aromatic substitution to create a rigid, cross-linked network. By analogy, this compound could potentially be utilized in similar acid-catalyzed polymerization reactions to create novel polymer structures.

Furthermore, the core structure of this compound is analogous to monomers used in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of these materials often relies on functionalized aromatic compounds that can undergo specific coupling reactions. For instance, the precursor, ethyl 4-hydroxybenzoate (B8730719), can be functionalized to create monomers suitable for COF synthesis. The methoxymethyl-protected version serves as a stable intermediate that can be incorporated into a synthesis and deprotected at a later stage to facilitate polymerization.

Table 1: Potential Polymer Applications of Benzoate-Derived Monomers

| Polymer Type | Monomer/Initiator Example | Relevant Functional Group(s) | Application Area |

|---|---|---|---|

| Hyper-cross-linked Polymers | 4,4′-bis(methoxymethyl)biphenyl researchgate.net | Methoxymethyl ether | Porous materials, Catalyst recycling researchgate.net |

| Dental Adhesives | Ethyl 4-(dimethylamino)benzoate (B8555087) researchgate.net | Tertiary amine, Ethyl ester | Medical materials, Adhesives researchgate.net |

| Liquid Crystalline Polymers | p-methoxyphenyl benzoate derivatives researchgate.net | Ester, Methoxy (B1213986) | Display technology, Advanced materials researchgate.net |

| Covalent Organic Frameworks | Functionalized Phenyl Boronic Acids google.com | Boronic acid, Aldehyde | Gas storage, Electrode materials google.com |

Component in Specialty Chemical Production

A more immediate and documented application of this compound is its role as a protected intermediate in the synthesis of specialty chemicals. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis. wikipedia.orgadichemistry.com It is stable to a variety of reagents and reaction conditions, yet it can be selectively removed, typically with acid, to reveal the original hydroxyl group. adichemistry.com

This strategy is particularly useful in multi-step syntheses where a free hydroxyl group might interfere with reactions targeting other parts of the molecule. By protecting the hydroxyl group as a MOM ether, chemists can perform transformations on other functional groups, such as the ethyl ester, before deprotecting the hydroxyl group to yield the final, more complex product.

An example of this application is found in the synthesis of ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate. prepchem.com In this process, the precursor, ethyl 4-(2-formyl-3-methoxymethoxyphenoxymethyl)benzoate, is treated with hydrochloric acid to cleave the MOM ether, revealing the hydroxyl group without affecting the rest of the molecule. prepchem.com This demonstrates the utility of this compound and its derivatives as key intermediates in building complex molecular architectures for pharmaceuticals, agrochemicals, and other specialty applications.

Table 2: Deprotection of a MOM-Protected Intermediate

| Reaction | Reactant | Reagents | Product | Application |

|---|---|---|---|---|

| MOM Deprotection | Ethyl 4-(2-formyl-3-methoxymethoxyphenoxymethyl)benzoate | 3 M Hydrochloric Acid, Ethanol (B145695) prepchem.com | Ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate prepchem.com | Intermediate in specialty chemical synthesis |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For Ethyl 4-(methoxymethoxy)benzoate, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The anticipated chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are detailed below. These predictions are based on the analysis of similar structures and the known effects of substituent groups on aromatic and aliphatic systems.

The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethyl group will present as a quartet and a triplet, while the methoxymethyl group will show two singlets.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ethyl (-OCH₂CH₃) | ~1.3-1.4 | Triplet (t) | 3H |

| Ethyl (-OCH₂CH₃) | ~4.3-4.4 | Quartet (q) | 2H |

| Aromatic (H-2, H-6) | ~7.9-8.1 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~7.0-7.2 | Doublet (d) | 2H |

| Methoxy (B1213986) (-OCH₃) | ~3.4-3.5 | Singlet (s) | 3H |

| Methylene (B1212753) (-OCH₂O-) | ~5.2-5.3 | Singlet (s) | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-OCH₂C H₃) | ~14-15 |

| Ethyl (-OC H₂CH₃) | ~60-61 |

| Methoxy (-OC H₃) | ~55-56 |

| Methylene (-OC H₂O-) | ~93-94 |

| Aromatic (C-2, C-6) | ~131-132 |

| Aromatic (C-3, C-5) | ~116-117 |

| Aromatic (C-1) | ~124-125 |

| Aromatic (C-4) | ~161-162 |

| Carbonyl (-C =O) | ~165-166 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the ethyl group's methylene protons (~4.3-4.4 ppm) and methyl protons (~1.3-1.4 ppm). Correlations would also be seen between the adjacent aromatic protons (~7.9-8.1 ppm and ~7.0-7.2 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected correlations would be:

~1.3-1.4 ppm (¹H) with ~14-15 ppm (¹³C) for the ethyl methyl group.

~4.3-4.4 ppm (¹H) with ~60-61 ppm (¹³C) for the ethyl methylene group.

~7.9-8.1 ppm (¹H) with ~131-132 ppm (¹³C) for the C2/C6 aromatic positions.

~7.0-7.2 ppm (¹H) with ~116-117 ppm (¹³C) for the C3/C5 aromatic positions.

~3.4-3.5 ppm (¹H) with ~55-56 ppm (¹³C) for the methoxy group.

~5.2-5.3 ppm (¹H) with ~93-94 ppm (¹³C) for the methyleneoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different parts of the molecule. Key expected correlations include:

The ethyl methylene protons (~4.3-4.4 ppm) to the carbonyl carbon (~165-166 ppm).

The aromatic protons at H-2/H-6 (~7.9-8.1 ppm) to the carbonyl carbon (~165-166 ppm) and the aromatic carbons C-4 (~161-162 ppm) and C-3/C-5 (~116-117 ppm).

The methylene protons of the methoxymethyl group (~5.2-5.3 ppm) to the aromatic carbon C-4 (~161-162 ppm) and the methoxy carbon (~55-56 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The fragmentation of this compound would likely proceed through several key pathways, based on the fragmentation of similar esters and ethers.

The molecular ion peak [M]⁺ would be expected at m/z = 210.

Predicted Key EI-MS Fragment Ions for this compound

| m/z | Predicted Fragment Ion | Plausible Origin |

| 181 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 165 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 151 | [M - OCH₂OCH₃]⁺ | Cleavage of the methoxymethyl group. |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical after loss of the methoxymethyl group and subsequent rearrangement. |

| 45 | [CH₂OCH₃]⁺ | The methoxymethyl cation. |

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₁H₁₄O₄ | 210.08921 |

This precise mass measurement would confirm the elemental composition and differentiate it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule. For this compound, Fourier-Transform Infrared (FT-IR) spectroscopy highlights the characteristic vibrations of its constituent ester, ether, and aromatic moieties.

The FT-IR spectrum of this compound is defined by several key absorption bands that act as fingerprints for its specific structural features. Analysis of spectral data reveals prominent peaks corresponding to the carbonyl (C=O) stretch of the ester group, typically observed around 1715 cm⁻¹. The presence of the ester is further confirmed by C-O stretching vibrations, which appear in the 1240 cm⁻¹ region.

The methoxymethoxy group, an acetal, is characterized by its C-O-C ether linkages. These produce a notable absorption band around 1100 cm⁻¹. The aromatic benzene ring gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methoxymethyl groups are also present, typically found in the 2850-2960 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2960 | Aliphatic C-H Stretch | Ethyl/Methoxymethyl |

| ~1715 | C=O Stretch | Ester |

| ~1600 | C=C Stretch | Benzene Ring |

| ~1240 | C-O Stretch | Ester |

| ~1100 | C-O-C Stretch | Ether (Acetal) |

X-ray Crystallography

Despite comprehensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no public records of single-crystal X-ray diffraction studies for this compound were found. The absence of this experimental data means that definitive values for its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available. While computational methods like Density Functional Theory (DFT) are often used to predict molecular structures, a specific, peer-reviewed computational study detailing the optimized geometry of this compound could not be located.

The analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is entirely dependent on the availability of crystal structure data. These interactions govern the physical properties of the material, including melting point and solubility. Without the crystallographic data from single-crystal X-ray diffraction, a detailed, evidence-based discussion of the crystal packing and the specific non-covalent forces at play in the solid state of this compound cannot be conducted.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Derivatization, Analogs, and Structure Reactivity Relationships

Strategic Derivatization of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule presents two primary sites for derivatization: the ester carbonyl group and the aromatic ring.

The ester functional group is a versatile handle for a variety of chemical transformations. These reactions typically involve nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile, or reduction of the carbonyl. nih.govlibretexts.org

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 4-(methoxymethoxy)benzoic acid. Basic hydrolysis, or saponification, is an irreversible process that consumes a full equivalent of base and results in the formation of the carboxylate salt. nih.govexplorationpub.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. explorationpub.com

Transesterification: The ethyl ester can be converted to other alkyl or aryl esters by reaction with a different alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol reactant is often used in large excess. libretexts.org

Aminolysis: Reaction with ammonia, primary, or secondary amines can convert the ester into the corresponding amide. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 4-(methoxymethoxy)benzyl alcohol. libretexts.org The use of less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to the aldehyde, 4-(methoxymethoxy)benzaldehyde, particularly at low temperatures. libretexts.org

Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the addition of two equivalents of the organometallic reagent to form a tertiary alcohol. libretexts.org

Below is a table summarizing potential modifications at the ester carbonyl of Ethyl 4-(methoxymethoxy)benzoate.

| Reaction Type | Reagents | Product |

| Basic Hydrolysis | NaOH or KOH, H₂O | Sodium/Potassium 4-(methoxymethoxy)benzoate |

| Acidic Hydrolysis | H₃O⁺, H₂O | 4-(methoxymethoxy)benzoic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl/Aryl 4-(methoxymethoxy)benzoate |

| Aminolysis | NH₃, R'NH₂, or R'₂NH | 4-(methoxymethoxy)benzamide |

| Reduction (to alcohol) | LiAlH₄, then H₂O | 4-(methoxymethoxy)benzyl alcohol |

| Reduction (to aldehyde) | DIBAL-H, -78 °C, then H₂O | 4-(methoxymethoxy)benzaldehyde |

| Grignard Reaction | 2 eq. R'MgX, then H₃O⁺ | 1,1-Dialkyl-1-(4-(methoxymethoxy)phenyl)methanol |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by the two existing substituents: the para-methoxymethoxy group and the ethyl carboxylate group. The methoxymethoxy group is an ortho, para-directing activator due to the electron-donating resonance effect of the ether oxygen. Conversely, the ethyl carboxylate group is a meta-directing deactivator.

Given that the two groups are para to each other, their directing effects are cooperative. The activating methoxymethoxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). Therefore, electrophilic substitution reactions are expected to occur primarily at these positions.

Potential aromatic ring functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the deactivating ester group.

The table below outlines expected functionalization reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(methoxymethoxy)benzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(methoxymethoxy)benzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 3-chloro-4-(methoxymethoxy)benzoate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 3-sulfo-4-(methoxymethoxy)benzoate |

Synthesis and Evaluation of Structural Analogs

The synthesis of the ortho- and meta-isomers would likely start from the corresponding isomeric ethyl hydroxybenzoates, followed by protection of the hydroxyl group as a methoxymethyl ether.

Ethyl 2-(methoxymethoxy)benzoate (ortho-isomer): The proximity of the bulky methoxymethoxy group to the ester functionality would introduce significant steric hindrance. This could impede reactions involving the ester carbonyl, such as hydrolysis or transesterification, by sterically blocking the approach of nucleophiles. nih.gov The electronic effect would be a combination of the electron-donating resonance effect and the inductive electron-withdrawing effect of the oxygen atoms.

Ethyl 3-(methoxymethoxy)benzoate (meta-isomer): In the meta-position, the electron-donating resonance effect of the methoxymethoxy group would not be in direct conjugation with the electron-withdrawing carboxylate group. Therefore, its electronic influence on the ester's reactivity would be primarily inductive and weaker than the para-isomer. Steric effects on the ester group would be minimal compared to the ortho-isomer.

The table below summarizes the predicted impact of isomerism.

| Isomer | Predicted Impact on Ester Reactivity | Predicted Impact on Aromatic Ring Reactivity |

| ortho | Decreased reactivity due to steric hindrance. | Complex directing effects; positions 3, 5, and 6 would be activated by the ether and deactivated by the ester. |

| meta | Reactivity similar to or slightly less than the para-isomer. | The ether group would activate positions 2, 4, and 6 for electrophilic substitution. |

| para | Baseline reactivity for comparison. | Positions 3 and 5 are activated for electrophilic substitution. |

Systematically varying the substituents on the aromatic ring and in the ester group allows for a fine-tuning of the molecule's properties. For example, replacing the methoxymethoxy group with other alkoxy groups of varying chain lengths or branching could modulate properties like lipophilicity and steric bulk.

Similarly, introducing electron-withdrawing groups (e.g., -NO₂, -CN, -Br) or electron-donating groups (e.g., -CH₃, -NH₂) at the 3-position would alter the electronic environment of the entire molecule. Electron-withdrawing groups would increase the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack, and would decrease the electron density of the aromatic ring, deactivating it towards further electrophilic substitution. sigmaaldrich.com Conversely, electron-donating groups would have the opposite effect. sigmaaldrich.com

The following table illustrates the predicted effects of systematic substituent variation at the 3-position.

| Substituent at 3-position | Electronic Effect | Predicted Effect on Ester Hydrolysis Rate | Predicted Effect on Aromatic Ring Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Increase | Decrease |

| -CN | Strong Electron-Withdrawing | Increase | Decrease |

| -Br | Moderate Electron-Withdrawing (Inductive) | Increase | Decrease |

| -H | (Reference) | (Reference) | (Reference) |

| -CH₃ | Weak Electron-Donating | Decrease | Increase |

| -NH₂ | Strong Electron-Donating | Decrease | Increase |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative structure-reactivity/property relationship (QSRR/QSPR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or other properties. quora.com While specific QSRR/QSPR studies for this compound were not found, the principles can be readily applied to this class of compounds.

A typical QSRR/QSPR study involves:

Dataset Generation: Synthesizing a series of analogs with systematic variations in their structure (as described in 7.2.2).

Descriptor Calculation: Calculating a large number of molecular descriptors for each analog. These descriptors can be categorized as:

Electronic: Hammett constants (σ), calculated dipole moments, partial atomic charges.

Steric: Taft steric parameters (Es), molar refractivity, van der Waals volume.

Topological: Molecular connectivity indices, shape indices.

Quantum Chemical: HOMO/LUMO energies, polarizability. nih.gov

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates a set of descriptors with the experimental property of interest (e.g., reaction rate, retention time in chromatography). researchgate.net

Model Validation: Assessing the statistical significance and predictive power of the model using techniques like cross-validation.

For a series of analogs of this compound, a QSRR study could, for example, aim to predict the rate of basic hydrolysis. The model might reveal that the hydrolysis rate is positively correlated with the LUMO energy of the ester and the Hammett constant of the substituent on the ring, and negatively correlated with a steric parameter. Such a model would provide quantitative insights into the factors governing the reactivity of these compounds and could be used to predict the properties of yet-to-be-synthesized analogs. nih.govmdpi.com

Correlation of Structural Parameters with Reactivity

The reactivity of this compound is intrinsically linked to its structural and electronic properties. The interplay of the ethyl ester, the methoxymethyl (MOM) ether, and the benzene ring dictates the molecule's behavior in chemical reactions.

The methoxymethyl group acts as an electron-donating group, which stabilizes the aromatic ring through both resonance and inductive effects. This contrasts with electron-withdrawing groups that decrease the electron density of the ring and alter its reactivity. The steric bulk of the methoxymethyl group also plays a role by influencing intermolecular interactions and crystal packing.

While specific experimental studies correlating the structural parameters of this compound with its reactivity are not extensively documented in publicly available literature, significant insights can be drawn from computational studies on analogous structures. For instance, a Density Functional Theory (DFT) study on 4-bromo-3-(methoxymethoxy) benzoic acid at the B3LYP/6-311++G(d,p) level of theory has been used to determine various molecular parameters and predict reactivity. researchgate.net Such studies calculate descriptors like ionization energy, hardness, electrophilicity, and condensed Fukui functions to forecast the reactive behavior of the molecule. researchgate.net The influence of solvents on these reactivity parameters can also be modeled, providing a more comprehensive understanding of the molecule's behavior in different reaction media. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the resulting band gap, helps in identifying the molecule's active sites. researchgate.net For substituted benzoates, the locations of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface is another crucial tool derived from these calculations, which visually represents the electron density and helps in predicting regions susceptible to chemical reactions. researchgate.net

The following table summarizes key structural and electronic parameters that are typically analyzed to correlate structure with reactivity in benzoate derivatives, based on computational chemistry approaches.

| Parameter | Significance in Reactivity |

| Bond Lengths & Angles | Deviations from standard values can indicate strain and potential reactive sites. |

| Dihedral Angles | Determine the overall conformation and steric hindrance around reactive centers. |

| HOMO-LUMO Gap | A smaller energy gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. |

| Fukui Functions | Predict the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attacks. |

These parameters, when systematically varied through the synthesis of analogs or modeled computationally, allow for the establishment of quantitative structure-reactivity relationships (QSRRs).

Predictive Modeling in Synthetic Chemistry

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool in modern synthetic chemistry. wikipedia.org These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. wikipedia.org

In the context of synthesizing derivatives of this compound, predictive modeling can be employed to forecast reaction outcomes, optimize reaction conditions, and guide the design of new analogs with desired properties. For instance, QSAR models can be developed to predict the efficiency of a particular synthetic transformation across a library of substituted benzoates. nih.gov The predictors in these models can include a variety of molecular descriptors, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moments, obtained from computational chemistry calculations. nih.govbeilstein-journals.org

The general form of a QSAR model is expressed as: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

Recent advancements in computational chemistry have enabled the automated prediction of reaction pathways and regioselectivity. nih.govbeilstein-journals.org For example, quantum mechanics-based workflows can calculate the reaction energies for different potential reaction sites, thereby predicting the most likely outcome. beilstein-journals.org This approach has been successfully applied to predict the regioselectivity of C-H activation in the presence of directing groups. beilstein-journals.org Such a model could be adapted to predict the outcomes of reactions involving the aromatic ring of this compound or its derivatives.

The development of predictive models for the synthesis of aromatic esters often involves the following steps:

Data Set Assembly: A series of known reactions with corresponding yields or rate constants is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each reactant and product.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed reaction outcome.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

The table below illustrates the types of data that would be used to build a predictive model for the synthesis of substituted benzoate esters.

| Compound | Substituent (X) | Descriptor 1 (e.g., Hammett constant) | Descriptor 2 (e.g., Steric parameter) | Reaction Yield (%) |

| 1 | 4-NO₂ | 0.78 | 1.35 | 85 |

| 2 | 4-Cl | 0.23 | 0.95 | 92 |

| 3 | 4-OCH₃ | -0.27 | 1.11 | 95 |

| 4 | 4-CH₃ | -0.17 | 1.24 | 94 |

| This compound | 4-OCH₂OCH₃ | Predicted | Predicted | Predicted |

By leveraging these predictive modeling techniques, chemists can significantly accelerate the discovery and optimization of synthetic routes to novel and valuable compounds derived from this compound, reducing the need for extensive trial-and-error experimentation. nih.gov

Future Research Trajectories and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Ethyl 4-(methoxymethoxy)benzoate and its analogs is ripe for integration with modern flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This can lead to higher yields and purities, as well as the ability to safely handle reactive intermediates. beilstein-journals.org For the synthesis of this compound, a flow setup could involve the continuous mixing of ethyl 4-hydroxybenzoate (B8730719) with a methoxymethylating agent in the presence of a suitable base, followed by in-line purification. chimia.ch

Automated synthesis platforms can further streamline this process by systematically varying reaction parameters to rapidly identify optimal conditions. mit.edu This approach, often referred to as high-throughput experimentation, can accelerate the discovery of new synthetic routes and the optimization of existing ones. The development of such automated systems is crucial for expediting chemical discovery and making complex molecules more accessible. chimia.chmit.edu The integration of flow chemistry with automated purification techniques, such as flash chromatography, can enable the continuous production of highly pure compounds. chimia.ch

Novel Catalytic Systems for Enhanced Synthesis

The development of novel catalytic systems represents a significant opportunity to enhance the efficiency and sustainability of this compound synthesis. Current methods often rely on stoichiometric amounts of reagents, which can generate significant waste. The exploration of catalytic approaches, particularly those utilizing earth-abundant and non-toxic metals, is a key area of future research.

For instance, the introduction of the methoxymethyl protecting group could be achieved more efficiently through the development of novel catalysts that activate the hydroxyl group of ethyl 4-hydroxybenzoate under milder conditions. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction with a methoxymethyl source. Furthermore, research into photocatalysis could open up new, light-driven pathways for the synthesis of this compound and its derivatives. nih.gov

The table below outlines potential areas for catalytic research in the synthesis of this compound.

| Catalytic Approach | Potential Advantages | Research Focus |

| Homogeneous Catalysis | High selectivity and activity | Development of novel soluble transition metal complexes. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling | Design of supported catalysts on materials like silica (B1680970) or polymers. |

| Biocatalysis | High enantioselectivity and mild reaction conditions | Screening for enzymes that can catalyze the etherification step. |

| Photocatalysis | Use of light as a sustainable energy source | Exploration of photosensitizers to drive the reaction. nih.gov |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced spectroscopic techniques are poised to play a crucial role in understanding the synthesis of this compound with unprecedented detail.

Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with synthesis reactors to provide a continuous stream of data. This allows for precise tracking of the consumption of reactants and the formation of products, enabling a deeper understanding of the reaction progress.

For example, monitoring the characteristic vibrational frequencies of the hydroxyl group of the starting material and the ether linkage of the product using in-situ IR spectroscopy can provide real-time kinetic data. This information is critical for optimizing reaction conditions and ensuring complete conversion.

Theoretical Predictions for Undiscovered Reactivity Pathways

Computational chemistry and theoretical modeling offer a powerful lens through which to explore the reactivity of this compound and predict undiscovered chemical transformations. Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure and energy of the molecule, providing insights into its potential reaction pathways. nih.gov